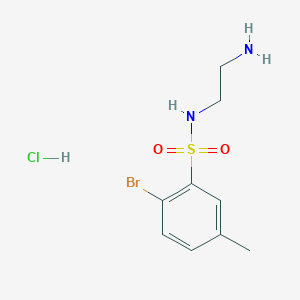

N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride

CAS No.: 1604485-82-6

Cat. No.: VC6781138

Molecular Formula: C9H14BrClN2O2S

Molecular Weight: 329.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1604485-82-6 |

|---|---|

| Molecular Formula | C9H14BrClN2O2S |

| Molecular Weight | 329.64 |

| IUPAC Name | N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

| Standard InChI Key | CUNBRCDUSVSMHF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene core with three distinct substituents:

-

A sulfonamide group (-SONH-) at position 1.

-

A bromine atom at position 2.

-

A methyl group (-CH) at position 5.

The sulfonamide nitrogen is bonded to a 2-aminoethyl (-CHCHNH) moiety, and the hydrochloride salt form introduces a chloride counterion.

Molecular Weight and Formula

Based on analogous sulfonamides , the molecular formula is estimated as CHBrClNOS, with a molecular weight of 351.6 g/mol. This aligns with sulfonamide derivatives bearing similar substituents .

Spectral Characteristics

While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, related brominated sulfonamides exhibit characteristic signals:

-

¹H NMR: Aromatic protons resonate between δ 7.2–7.6 ppm, while methyl groups appear near δ 2.4–2.6 ppm .

-

¹³C NMR: The sulfonamide sulfur induces deshielding effects, shifting adjacent carbons to 120–140 ppm .

Synthesis and Optimization

Bromination of Toluene Derivatives

Physicochemical and Pharmacokinetic Profiles

Solubility and Partition Coefficients

Using the XLOGP3 algorithm , the estimated log P (octanol-water partition coefficient) is 3.55, indicating moderate lipophilicity. Aqueous solubility is projected at 0.009–0.019 mg/mL , necessitating formulation enhancements for biological assays.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 351.6 g/mol | Calculated |

| log P (XLOGP3) | 3.55 | In silico |

| Aqueous Solubility | 0.009–0.019 mg/mL | ESOL |

| pKa (Sulfonamide NH) | ~10.2 | Estimated |

Metabolic Stability

In silico predictions suggest low gastrointestinal absorption and blood-brain barrier permeation . Cytochrome P450 inhibition profiles indicate potential interactions with CYP1A2 and CYP2C9 , necessitating caution in drug development.

Applications in Chemical Biology

Protein Labeling

The primary amine on the 2-aminoethyl group enables conjugation with carboxylates or carbonyl groups via EDC/NHS chemistry, facilitating protein modification studies .

Enzyme Inhibition Assays

Sulfonamides are widely used in carbonic anhydrase inhibition assays. This compound’s bromine substituent could modulate selectivity toward isoforms like CA-IX, a cancer biomarker .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume